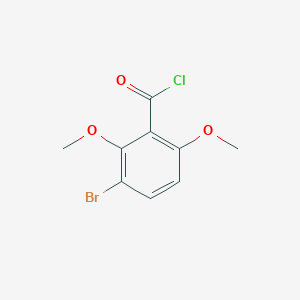

3-Bromo-2,6-dimethoxybenzoyl chloride

Vue d'ensemble

Description

3-Bromo-2,6-dimethoxybenzoyl chloride is a chemical compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.51 g/mol. This compound is known for its versatile properties and is extensively studied in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl chloride, 3-bromo-2,6-dimethoxy- typically involves the bromination and methoxylation of benzoyl chloride. The reaction conditions often include the use of bromine and methanol as reagents, with a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and methoxylation processes, utilizing advanced chemical reactors and controlled environments to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-2,6-dimethoxybenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly reacts with nucleophiles to form substituted products.

Oxidation Reactions: Can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: Can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Substituted benzoyl derivatives.

Oxidation: 3-bromo-2,6-dimethoxybenzoic acid.

Reduction: 3-bromo-2,6-dimethoxybenzyl alcohol.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-2,6-dimethoxybenzoyl chloride serves as a precursor in the synthesis of bioactive compounds, particularly benzamide derivatives. These derivatives have shown potential therapeutic effects, including:

- Antioxidant Properties : Some synthesized derivatives exhibit significant antioxidant activities in vitro, which are essential for combating oxidative stress-related diseases.

- Antibacterial Activity : Research indicates that derivatives formed from this compound demonstrate notable antibacterial properties against various pathogens.

Organic Synthesis

The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It participates in several important reactions:

- Amide Coupling Reactions : this compound can undergo amide coupling with various amines, often facilitated by bases such as triethylamine in solvents like tetrahydrofuran (THF). This reaction pathway is crucial for generating a wide array of amide derivatives with potential biological activities.

- Electrophilic Aromatic Substitution : The compound's ability to react with nucleophiles makes it valuable for synthesizing complex aromatic compounds through electrophilic aromatic substitution mechanisms.

Industrial Applications

In addition to its laboratory uses, this compound has potential applications in industrial settings:

- Production of Fine Chemicals : The compound can be used in the synthesis of fine chemicals and pharmaceuticals due to its reactivity and ability to form stable intermediates.

- Chemical Reactors : Industrial production methods may utilize advanced chemical reactors to optimize yields and purity during the synthesis of this compound.

Structural Comparisons and Analogues

Several compounds exhibit structural similarities to this compound, which can provide insights into its unique properties:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2,6-Dimethoxybenzoyl Chloride | Lacks bromine atom; similar methoxy groups | No halogen substituent |

| 3-Bromo-2,6-dimethoxybenzaldehyde | Contains an aldehyde group instead of a chloride | Different functional group (aldehyde) |

| 3-Bromo-5-chloro-2,6-dimethoxybenzoyl chloride | Contains both bromine and chlorine; different position | Unique halogen combination |

The uniqueness of this compound lies in its combination of bromine and methoxy groups, which enhance its reactivity compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological activity of compounds derived from this compound:

- A study demonstrated that derivatives synthesized from this compound displayed significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Another research highlighted its role as a key intermediate in the total synthesis of chalaniline B, an antibiotic with confirmed bioactivity against various bacterial strains .

Mécanisme D'action

The mechanism of action of benzoyl chloride, 3-bromo-2,6-dimethoxy- involves its interaction with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved include electrophilic aromatic substitution, where the compound acts as an electrophile, reacting with nucleophiles to form stable intermediates .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dimethoxybenzoyl Chloride: Similar in structure but lacks the bromine atom.

3-Bromo-2,6-dimethoxybenzaldehyde: Similar but contains an aldehyde group instead of a chloride group.

Uniqueness

3-Bromo-2,6-dimethoxybenzoyl chloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Activité Biologique

3-Bromo-2,6-dimethoxybenzoyl chloride is a chemical compound with notable potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrClO

- Molecular Weight : Approximately 279.51 g/mol

- Functional Groups : Contains bromine and methoxy groups, contributing to its unique reactivity.

The presence of both bromine and methoxy groups enhances the compound's electrophilicity, making it a versatile intermediate in organic synthesis and a candidate for biological activity studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antibacterial Properties : The compound has been studied for its ability to inhibit bacterial growth. In vitro assays have shown that derivatives synthesized from this compound can demonstrate significant antibacterial effects against various strains.

- Antioxidant Activity : Some derivatives of this compound exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress.

The mechanism of action primarily involves the compound's interaction with nucleophiles through electrophilic aromatic substitution. This reaction leads to the formation of stable intermediates that can further participate in biological pathways. The compound acts as an electrophile due to the presence of the benzoyl chloride functional group, allowing it to react with various biological molecules.

Synthesis and Derivative Formation

This compound is synthesized through bromination and methoxylation of benzoyl chloride. It serves as a precursor for various bioactive compounds through amide coupling reactions with amines under conditions such as triethylamine and THF. The following table summarizes key derivatives and their activities:

| Derivative Name | Biological Activity | Notes |

|---|---|---|

| 3-Bromo-2,6-dimethoxybenzoic acid | Antibacterial | Directly derived from the parent compound |

| 3-Bromo-2,6-dimethoxybenzamide | Antioxidant | Exhibits significant antioxidant properties |

| 3-Bromo-2,6-dimethoxybenzyl alcohol | Moderate antibacterial activity | Formed via reduction reactions |

Case Studies and Research Findings

- Antibacterial Studies : A study conducted on various derivatives showed that compounds derived from this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 5 to 20 µg/mL depending on the specific derivative tested.

- Antioxidant Activity Assessment : In vitro assays utilizing DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging methods demonstrated that certain derivatives could reduce oxidative stress markers significantly. The most potent derivative showed an IC50 value of approximately 15 µg/mL.

Comparison with Similar Compounds

The uniqueness of this compound compared to similar compounds is highlighted in the following table:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,6-Dimethoxybenzoyl Chloride | Lacks bromine; similar methoxy groups | Limited antibacterial activity |

| 3-Bromo-2,6-dimethoxybenzaldehyde | Contains an aldehyde group | Moderate antioxidant properties |

| 3-Bromo-5-chloro-2,6-dimethoxybenzoyl chloride | Both bromine and chlorine present | Enhanced reactivity but less studied |

Propriétés

IUPAC Name |

3-bromo-2,6-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIRKTGXHJSREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440854 | |

| Record name | Benzoyl chloride, 3-bromo-2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84225-91-2 | |

| Record name | Benzoyl chloride, 3-bromo-2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.